

# norfloxacin safety profile pregnancy lactation category

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## Compound Focus: Norfloxacin

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## Norfloxacin Use in Pregnancy

The US FDA classifies **norfloxacin** in **Pregnancy Category C**, indicating that animal reproduction studies have shown an adverse effect on the fetus, and there are no adequate and well-controlled studies in humans [1]. The Australian TGA assigns it to **Category B3**, meaning drugs taken by a limited number of pregnant women without observed increased malformations, but animal studies have shown evidence of fetal damage [1].

- **Mechanism and Teratogenicity:** **Norfloxacin** is a bactericidal fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV [2]. A primary theoretical concern is its potential to cause **cartilage damage and arthropathy** in developing joints, based on observations in immature animals [1] [3]. However, a surveillance study of 549 fluoroquinolone-exposed pregnancies found a malformation rate of 4.8%, not higher than the background rate [1].
- **Key Animal Study (Rat Model):** A 2014 study investigated the teratogenic effects of **norfloxacin** in rats [4].
  - **Experimental Protocol:** Forty pregnant rats were divided into four groups. Three groups received **norfloxacin** orally from the 6th to 15th day of gestation (period of organogenesis) at doses of 500, 1000, and 2000 mg/kg/day. A control group received distilled water. Dams were sacrificed on the 20th day of gestation, and fetuses were examined for morphological, visceral, and skeletal abnormalities [4].

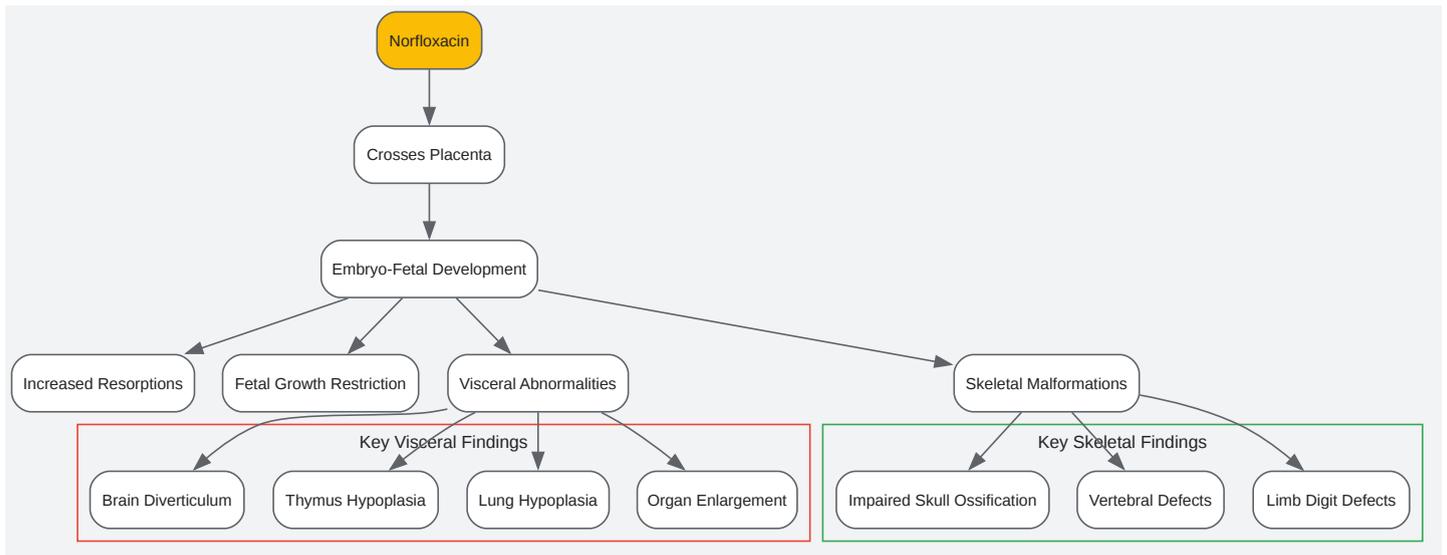
- **Findings:** The study demonstrated dose-dependent embryotoxicity and teratogenicity, summarized in the table below.

Parameter	Control Group	500 mg/kg/day	1000 mg/kg/day	2000 mg/kg/day
<b>Viable Fetuses (%)</b>	91 (100%)	80 (98.88%)	61 (89.71%)	39 (68.42%)
<b>Resorbed Fetuses</b>	0	1	5	11
<b>Fetal Body Weight (g)</b>	4.36 ± 0.79	3.71 ± 0.68	3.19 ± 0.54	2.78 ± 0.47
<b>Visceral Defects</b>	None	Brain diverticulum, hypoplasia (lung, thymus), organ enlargement (heart, liver)	Same types as 500 mg/kg, higher frequency	Same types as other groups, highest frequency
<b>Skeletal Defects</b>	None	Impaired skull ossification, absent/delayed bone formation in vertebrae and digits	Increased severity and frequency from 500 mg/kg	Highest rate of defects (e.g., 53.33% skull ossification impairment)

Table Source: Adapted from Aboubakr et al., 2014 [4].

- **Human Pregnancy Data:** A study of 35 women exposed to **norfloxacin** or ciprofloxacin during the first trimester found **no malformations** in their infants. Follow-up showed no differences in developmental milestones or joint problems compared to unexposed infants [5]. The US Michigan Medicaid surveillance study reported major birth defects in 5 out of 139 exposed newborns [1].

The following diagram summarizes the potential effects of **norfloxacin** on fetal development based on the animal data:



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*Potential Fetal Effects of **Norfloxacin** Based on Animal Data*

## Norfloxacin Use During Lactation

The LactMed database classifies **norfloxacin** as **acceptable during breastfeeding with infant monitoring** [6]. Amounts excreted into breast milk are low, and **norfloxacin** was undetectable in milk after a single 200 mg oral dose [1] [6]. The calcium in breast milk may potentially bind to **norfloxacin** and further inhibit its absorption [6].

- **Mechanism and Infant Risk:** The concern for nursing infants is the potential effect on gastrointestinal flora (diarrhea, candidiasis) and theoretical risk to developing joints [1] [6]. However, **norfloxacin** has the lowest serum levels, milk levels, and oral bioavailability among fluoroquinolones, so the risk to a nursing infant is considered minimal [6].

- **Contrasting Data and Recommendations:** A sheep study found milk concentrations up to **40 times higher** than corresponding serum levels, with therapeutic drug levels detected in suckling lambs. This study concluded that fluoroquinolone therapy should be discouraged during breastfeeding [7]. Some authorities recommend discontinuing breastfeeding or the drug, considering the drug's importance to the mother [1].

## Summary for Researchers

For researchers and drug developers, the key takeaways are:

- **Risk-Benefit Profile:** **Norfloxacin** carries a **theoretical and class-based risk** for cartilage damage and developmental toxicity. While human data is reassuring, the animal toxicology data from high-dose studies cannot be disregarded [1] [4].
- **Clinical Guidance:** Use during pregnancy is only justified when no safer alternative exists and the benefit clearly outweighs the risk [1] [2]. During lactation, use may be acceptable with caution, though some authoritative sources advise against it [1] [7].
- **Research Gaps:** A significant gap exists in human pharmacokinetic data during pregnancy and lactation, particularly after multiple doses. Long-term follow-up studies on prenatal fluoroquinolone exposure are also limited [1] [5].

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